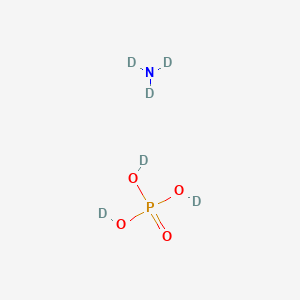
分散黑9
描述
Disperse Black 9 is a monoazo dye commonly used in the formulation of semi-permanent hair dyes and hair coloring rinses. It imparts a black color to hair, and the exact shade obtained depends on the other ingredients used in the preparation and the starting color of the hair . Disperse dyes are named for their use in dye baths as colloidal dispersions, where they deposit color onto the hair shaft .
科学研究应用
Disperse Black 9 has several applications in scientific research:
作用机制
Target of Action
Disperse Black 9 is primarily used as a dye, with its main target being hair . It is a monoazo color used in the formulation of semi-permanent hair dyes and hair coloring rinses . The compound imparts color to hair, with the exact color obtained depending on the other ingredients used in the preparation and the starting color of the hair .
Mode of Action
Disperse Black 9 operates by adhering to the hair shaft . It is used in dye baths as a colloidal dispersion . The dye molecules are small enough to penetrate the hair shaft to some extent, resulting in semi-permanent hair coloring . The color is deposited onto the hair fiber and lasts for several shampooings .
Biochemical Pathways
It is known that the dye works by penetrating the hair shaft and adhering to it
Pharmacokinetics
As a hair dye, the pharmacokinetics of Disperse Black 9 primarily concern its absorption, distribution, and elimination from the hair shaft. The dye molecules are small enough to penetrate the hair shaft to some extent . Once inside, they adhere to the hair, resulting in semi-permanent coloring . The color lasts for several shampooings, after which it is gradually eliminated from the hair .
Result of Action
The primary result of Disperse Black 9’s action is the coloring of hair . The dye imparts a black color to the hair, though the exact shade can vary depending on the other ingredients used in the preparation and the starting color of the hair .
Action Environment
The efficacy and stability of Disperse Black 9 can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ability to penetrate the hair shaft. Additionally, the presence of other ingredients in the hair dye preparation can also influence the final color obtained . The dye is considered safe for use as a hair dye ingredient .
准备方法
Synthetic Routes and Reaction Conditions: Disperse Black 9 is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with another aromatic compound to form the azo dye. The reaction typically involves the following steps:
Diazotization: An aromatic amine (such as aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound (such as phenol or aniline derivatives) under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of Disperse Black 9 involves large-scale reactors where the diazotization and coupling reactions are carried out under controlled temperatures and pH conditions. The dye is then isolated, purified, and formulated into a powder or liquid form for use in hair dye products .
Types of Reactions:
Oxidation: Disperse Black 9 can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in Disperse Black 9 can be reduced to form corresponding amines.
Substitution: The aromatic rings in Disperse Black 9 can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products:
Oxidation Products: Various oxidized derivatives of the original azo dye.
Reduction Products: Corresponding aromatic amines.
Substitution Products: Nitro or sulfonated derivatives of the dye.
相似化合物的比较
- Disperse Blue 183
- Disperse Black 2
- Disperse Violet 1
Comparison: Disperse Black 9 is unique due to its specific molecular structure, which imparts a distinct black color. Compared to Disperse Blue 183 and Disperse Violet 1, Disperse Black 9 has a different chromophore, leading to its unique color properties. Disperse Black 2, while similar in color, may have different solubility and stability characteristics .
Disperse Black 9 stands out for its versatility in various applications, from hair dyes to scientific research, making it a valuable compound in multiple fields.
属性
IUPAC Name |
2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKTVPCPQIEVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066645 | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-50-0, 12222-69-4 | |
| Record name | Disperse Black 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20721-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLACK 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GKC99M24T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has Disperse Black 9 been evaluated for carcinogenicity, and what were the findings?
A1: Yes, a study investigated the carcinogenic potential of Disperse Black 9. [] The results showed that a 0.5% concentration of Disperse Black 9 in a hair dye formulation, when applied dermally to mice over 20 months, did not exhibit any significant carcinogenic effects. []
Q2: Are there any studies investigating the impact of Disperse Black 9 on human subjects?
A2: Yes, a study involving human subjects was conducted to assess the irritation and sensitization potential of Disperse Black 9. [] The results demonstrated that a 3% suspension of the dye did not cause any irritation or sensitization in the participants. []
Q3: Can Disperse Black 9 be removed from industrial wastewater, and what methods have been explored?
A3: Research indicates the successful removal of Disperse Black 9 from wastewater using adsorption methods. [] One study utilized chemically modified rice husk-derived activated carbon to simultaneously remove Disperse Black 9 and cadmium, achieving up to 88% removal of the dye. [] This highlights the potential of sustainable materials for treating industrial wastewater contaminated with Disperse Black 9.
Q4: What are some of the chemical modifications made to Disperse Black 9 and their implications?
A4: Researchers have synthesized imine derivatives of Disperse Black 9 to investigate their DNA binding properties and photophysical characteristics. [, ] These structural modifications are crucial for understanding the potential applications of Disperse Black 9 derivatives in areas like bioimaging or DNA targeting.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















